molecular formula C26H35Br4ClO B1260617 Callophycol A

Callophycol A

Cat. No. B1260617
M. Wt: 718.6 g/mol
InChI Key: RWUQIKIJRXVZFL-ZSCBFHBVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Callophycol A is a dibromophenol that is 2,4-dibromophenol substituted at position 6 by a decahydronaphthalen-1-ylmethyl group which in turn is substituted by a bromo, 3-bromo-4-chloro-4-methylpentyl group, two methyl groups and a methylidene group at positions 6, 5, 5, 8a and 2 respectively. A diterpenoid isolated from the Fijian red alga Callophycus serratus, it exhibits antibacterial, antimalarial and anticancer activities. It has a role as a metabolite, an antibacterial agent, an antimalarial and an antineoplastic agent. It is a dibromophenol, an organochlorine compound and a carbobicyclic compound.

Scientific Research Applications

Antibacterial, Antimalarial, and Anticancer Activities

Callophycol A, along with other compounds such as callophycoic acids and callophycols, has been extracted from the red alga Callophycus serratus. These compounds have demonstrated significant antibacterial, antimalarial, and anticancer activities. They represent novel carbon skeletons, marking the first examples of diterpene-benzoic acids and diterpene-phenols in macroalgae. Their bioactivity, although less potent than some previously isolated diterpene-benzoate macrolides from the same alga, still holds considerable significance in scientific research (Lane et al., 2007).

Potential in Treating Vaginal Candidiasis

In a study aimed at overcoming vaginal candidiasis, Callophycol A (Cal A) was loaded into chitosan and spicules based nanocomposites. The in vitro studies confirmed the killing effects of Cal A on C. albicans, and the use of chitosan and spicules enhanced its biological activity. This study indicates that Cal A loaded chitosan nanoparticles could be an alternative strategy for developing novel marine natural product-based topical applications (Arumugam & Rajendran, 2020).

Anticancer Agent and Chemopreventive Potential

Callophycin A, derived from the red alga Callophycus oppositifolius and closely related to Callophycol A, has been recognized for its anticancer and cytotoxic effects. Inspired by its structure, a series of tetrahydro-β-carboline derivatives were synthesized and tested for cancer chemoprevention and treatment activities. The study identified several derivatives with significant activities against cancer cell proliferation, validating the potential of callophycol A and its analogues as anticancer agents (Shen et al., 2011).

properties

Product Name

Callophycol A

Molecular Formula

C26H35Br4ClO

Molecular Weight

718.6 g/mol

IUPAC Name

2-[[(1R,4aS,5R,6R,8aS)-6-bromo-5-(3-bromo-4-chloro-4-methylpentyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]methyl]-4,6-dibromophenol

InChI

InChI=1S/C26H35Br4ClO/c1-15-6-7-20-25(4,18(15)13-16-12-17(27)14-19(28)23(16)32)10-9-22(30)26(20,5)11-8-21(29)24(2,3)31/h12,14,18,20-22,32H,1,6-11,13H2,2-5H3/t18-,20+,21?,22-,25+,26-/m1/s1

InChI Key

RWUQIKIJRXVZFL-ZSCBFHBVSA-N

Isomeric SMILES

C[C@@]12CC[C@H]([C@]([C@H]1CCC(=C)[C@H]2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Cl)Br)Br

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC3=C(C(=CC(=C3)Br)Br)O)(C)CCC(C(C)(C)Cl)Br)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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